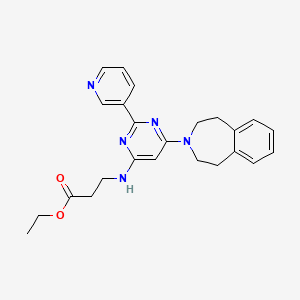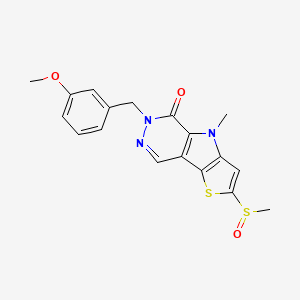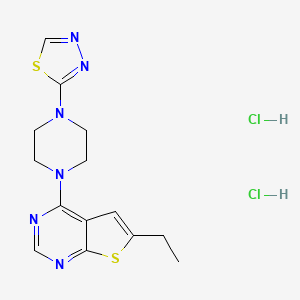
MI-nc (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MI-nc (hydrochloride) is a chemical compound known for its role as a weak inhibitor of the menin-mixed lineage leukemia fusion protein interaction. This compound is often used as a negative control in experiments involving MI-2, a more potent inhibitor of the same interaction. The menin-mixed lineage leukemia interaction is critical for the development of acute leukemia, making inhibitors of this interaction valuable in leukemia research .
Mechanism of Action
Target of Action
MI-nc (hydrochloride) primarily targets the menin-MLL fusion protein interaction . Menin, a product of the multiple endocrine neoplasia gene, is an essential co-factor of oncogenic MLL fusion proteins . The menin–MLL interaction is critical for the development of acute leukemia .
Mode of Action
MI-nc (hydrochloride) acts as a weak inhibitor of the menin-MLL fusion protein interaction, with an IC50 of 193 μM . It can be used as a negative control compound for tests involving MI-2, which showed more binding potency with menin, blocked the menin-MLL interaction with an IC50 of 0.45 μM .
Biochemical Pathways
The menin-MLL interaction is a part of the histone methyltransferase complexes . Inhibition of this interaction by MI-nc (hydrochloride) can affect the function of these complexes, potentially leading to changes in gene expression and cellular function .
Pharmacokinetics
Its solubility in various solvents such as ethanol, dmso, and dimethyl formamide is provided . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of the menin-MLL interaction by MI-nc (hydrochloride) can induce apoptosis in cells expressing MLL fusion proteins . This suggests that it may have potential therapeutic effects in conditions such as leukemia, where MLL fusion proteins play a role .
Action Environment
It’s worth noting that the compound is recommended to be stored at -20°c , suggesting that temperature could affect its stability
Biochemical Analysis
Biochemical Properties
MI-nc (hydrochloride) interacts with the menin-MLL fusion protein, a product of the multiple endocrine neoplasia gene . The menin-MLL interaction is critical for the development of acute leukemia . MI-nc (hydrochloride) inhibits this interaction, thereby potentially reversing the oncogenic activity of MLL fusion proteins .
Cellular Effects
The cellular effects of MI-nc (hydrochloride) are primarily related to its inhibition of the menin-MLL interaction . By blocking this interaction, MI-nc (hydrochloride) can induce apoptosis in cells expressing MLL fusion proteins . This suggests that MI-nc (hydrochloride) may influence cell function by affecting cell signaling pathways and gene expression related to the menin-MLL interaction .
Molecular Mechanism
The molecular mechanism of MI-nc (hydrochloride) involves its binding to the menin-MLL fusion protein, thereby inhibiting their interaction . This inhibition can block the menin-MLL interaction, leading to changes in gene expression and potentially inducing apoptosis in cells expressing MLL fusion proteins .
Preparation Methods
The synthesis of MI-nc (hydrochloride) involves several steps, starting with the preparation of the core structure, which is a thieno[2,3-d]pyrimidine derivative. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the piperazinyl group: This step involves the reaction of the core structure with a piperazine derivative.
Addition of the thiadiazolyl group:
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid
Chemical Reactions Analysis
MI-nc (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: MI-nc (hydrochloride) can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MI-nc (hydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reference compound in studies involving the menin-mixed lineage leukemia interaction.
Biology: It serves as a tool to study the biological pathways involving menin and mixed lineage leukemia proteins.
Medicine: It is used in leukemia research to understand the role of menin-mixed lineage leukemia interactions in the development of the disease.
Industry: It is used in the development of new therapeutic agents targeting the menin-mixed lineage leukemia interaction
Comparison with Similar Compounds
MI-nc (hydrochloride) is often compared with MI-2, another inhibitor of the menin-mixed lineage leukemia interaction. While MI-2 is a more potent inhibitor with an IC50 of 0.45 μM, MI-nc (hydrochloride) is a weaker inhibitor with an IC50 of 193 μM. This makes MI-nc (hydrochloride) useful as a negative control in experiments involving MI-2. Other similar compounds include:
MI-2: A potent inhibitor of the menin-mixed lineage leukemia interaction.
MI-503: Another inhibitor of the menin-mixed lineage leukemia interaction with different potency and selectivity profiles
Properties
IUPAC Name |
6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6S2.2ClH/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14;;/h7-9H,2-6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOIGNCIUPMVOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B560288.png)
![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride](/img/structure/B560290.png)

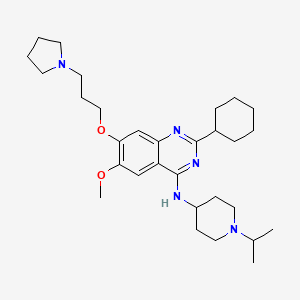
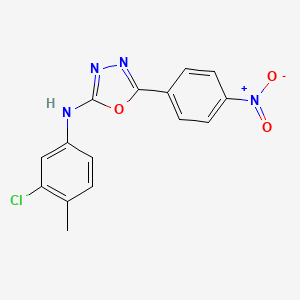
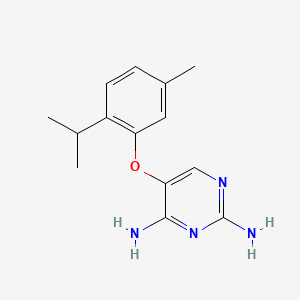
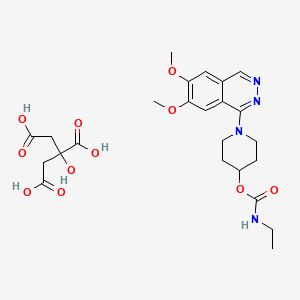

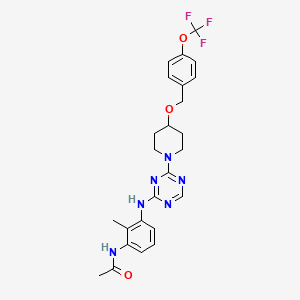
![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B560302.png)
